molecular formula C12H9N5O B11755805 4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile

4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile

Cat. No.: B11755805
M. Wt: 239.23 g/mol
InChI Key: MSDQTVMMGVHLDI-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their structural similarity to purine bases like adenine and guanine .

Preparation Methods

The synthesis of 4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile typically involves the formation of the pyrazolopyridine core through cyclization reactions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other pyrazolopyridines like 1H-pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. These compounds share structural similarities but differ in their substitution patterns and biological activities. 4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H9N5O

Molecular Weight

239.23 g/mol

IUPAC Name

4-hydroxy-6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C12H9N5O/c1-16-6-10(5-14-16)8-2-11(18)12-9(3-13)4-15-17(12)7-8/h2,4-7,18H,1H3

InChI Key

MSDQTVMMGVHLDI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN3C(=C(C=N3)C#N)C(=C2)O

Origin of Product

United States

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